

# Comprehensive Application Notes and Protocols for Everolimus Pharmacokinetic Studies in Human Subjects

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

## Introduction to Everolimus Pharmacokinetics

**Everolimus** is an oral mammalian target of rapamycin (mTOR) inhibitor that has demonstrated significant clinical utility across multiple therapeutic areas, including oncology, transplantation medicine, and management of tuberous sclerosis complex. As a derivative of sirolimus (rapamycin) with improved pharmacokinetic properties, **everolimus** exhibits a complex pharmacokinetic profile characterized by **significant inter-individual variability** and a **narrow therapeutic index**. Understanding its pharmacokinetic properties is essential for optimizing dosing regimens across different patient populations and clinical indications.

The pharmacokinetics of **everolimus** have been extensively characterized in healthy subjects and special populations, including patients with hepatic impairment, pediatric patients, and those receiving concomitant medications. **Everolimus** is primarily metabolized via the **cytochrome P450 3A4 (CYP3A4) system** and is a substrate for the **P-glycoprotein (P-gp) efflux transporter**. These characteristics make it susceptible to numerous drug-drug interactions and significant variability in exposure parameters. This document provides comprehensive application notes and experimental protocols for conducting pharmacokinetic studies of **everolimus** in human subjects, supporting researchers in designing robust clinical trials and therapeutic drug monitoring programs.

## Basic Pharmacokinetic Parameters of Everolimus

### Fundamental Pharmacokinetic Properties

Table 1: Basic Pharmacokinetic Parameters of **Everolimus** in Human Subjects

| Parameter                    | Value                   | Conditions                              | Reference |
|------------------------------|-------------------------|-----------------------------------------|-----------|
| Tmax                         | 1-2 hours               | Fasting conditions                      | [1] [2]   |
| Bioavailability              | ~12% (rats)             | Oral administration                     | [3]       |
| Protein Binding              | ~74%                    | Healthy subjects and hepatic impairment | [2] [4]   |
| Blood-to-Plasma Ratio        | 17-73%                  | -                                       | [4]       |
| Terminal Half-life           | ~30-35 hours            | Healthy subjects                        | [2] [4]   |
| Apparent Clearance (CL/F)    | 19.4 ± 5.8 L/h          | Healthy subjects (2-4 mg dose)          | [2]       |
| Primary Metabolic Pathway    | CYP3A4                  | Liver and gut                           | [2] [4]   |
| Primary Route of Elimination | Feces (80%), Urine (5%) | -                                       | [4]       |

### Dose-Proportionality and Steady-State Kinetics

**Dose proportionality** has been demonstrated for **everolimus** within the therapeutic dose range. In a phase I study of Chinese patients with advanced solid tumors, **everolimus** pharmacokinetic parameters increased **dose-proportionally** from 5 mg/day to 10 mg/day doses. The mean C<sub>max</sub> and AUC values at steady state were 5.4 ± 1.8 ng/mL and 238 ± 77 ng·h/mL for the 5 mg/day dose, compared to 13.2 ± 7.9 ng/mL and 514 ±

231 ng·h/mL for the 10 mg/day dose [5]. **Steady-state concentrations** are typically achieved within 7 days of once-daily dosing, with trough concentrations providing a reliable indicator of overall drug exposure [1].

Table 2: Steady-State Pharmacokinetic Parameters of **Everolimus** in Special Populations

| Population                  | Dose              | C <sub>max</sub><br>(ng/mL) | AUC<br>(ng·h/mL) | Clearance      | Reference |
|-----------------------------|-------------------|-----------------------------|------------------|----------------|-----------|
| Healthy Subjects            | 10 mg single dose | 15.4 ± 8.6                  | 114 ± 45         | 19.4 ± 5.8 L/h | [2]       |
| Moderate Hepatic Impairment | 10 mg single dose | 11.7 ± 4.3                  | 245 ± 91         | 9.1 ± 3.1 L/h  | [2]       |
| Advanced Solid Tumors       | 5 mg/day          | 5.4 ± 1.8                   | 238 ± 77         | -              | [5]       |
| Advanced Solid Tumors       | 10 mg/day         | 13.2 ± 7.9                  | 514 ± 231        | -              | [5]       |

## Clinical Study Designs and Experimental Protocols

### Phase I Randomized Study Design in Advanced Solid Tumors

**Study Population:** Patients with advanced breast cancer, gastric cancer, non-small cell lung cancer, or renal cell carcinoma refractory to standard therapy. Key inclusion criteria include: age ≥18 years, at least one measurable lesion per RECIST criteria, adequate bone marrow, liver and renal functions, controlled diabetes (fasting serum glucose ≤1.5 × upper limit of normal), and WHO performance status of 0-2 [5].

**Exclusion criteria** encompass: primary CNS tumors or metastases, uncontrolled infection, seropositivity for HIV or hepatitis B/C, gastrointestinal impairment that could significantly alter **everolimus** absorption, recent antineoplastic therapy (within 30 days), radiation therapy (within 4 weeks), or surgery (within 3 weeks) before initiating **everolimus**, and treatment with strong CYP3A4 inhibitors or inducers within 5 days before study initiation [5].

**Dosing Protocol:**

- **Randomization:** 1:1 to **everolimus** 5 mg/day or 10 mg/day
- **Administration:** Oral once-daily dosing
- **Dose modifications:** Permitted for toxicity management
- **Treatment duration:** Continued until disease progression, unacceptable toxicity, death, or investigator/patient decision to discontinue

**Pharmacokinetic Sampling Protocol:**

- **24-hour profile:** Day 15 (pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose)
- **Trough concentrations:** Days 2, 8, 16, and 22 (pre-dose)
- **Sample handling:** Blood collection in appropriate tubes, processing to plasma, storage at -70°C until analysis

## Hepatic Impairment Study Design

**Study Population:** Subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C) hepatic impairment compared to healthy matched controls [2].

**Dosing Protocol:** Single 10 mg oral dose administered as two 5 mg tablets after a light, low-fat breakfast (~350 calories, 1-2 g fat).

**Pharmacokinetic Sampling:** Intensive sampling over 16 days with samples collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, 48, 72, 96, 120, 144, 192, 240, 288, 336, and 384 hours post-dose.

**Key Findings:** Hepatic impairment significantly affects **everolimus** pharmacokinetics. Patients with mild, moderate, and severe hepatic impairment showed **increased AUC** values of 1.96, 3.51, and 6.54-fold compared to healthy subjects, respectively. **Dose reduction** is recommended in hepatic impairment: 7.5 mg/day for mild impairment, 5 mg/day for moderate impairment, and 2.5 mg/day for severe impairment [2].

## Drug-Drug Interaction Study Design

**Study Focus:** Evaluation of pharmacokinetic interactions between **everolimus** and enzyme-inducing antiepileptic medications [6].

**Study Design:** Retrospective analysis of therapeutic drug monitoring data.

**Key Findings:** Concomitant administration of **enzyme-inducing antiseizure medications** (carbamazepine, eslicarbazepine, oxcarbazepine, phenytoin, phenobarbital) reduces **everolimus** exposure by approximately 50% (C/D ratio 0.7 vs 1.4 ng/mL per mg). No significant interactions were observed with non-enzyme-inducing ASMs [6].

## Metabolic Pathways and Disposition



[Click to download full resolution via product page](#)

Diagram 1: **Everolimus** Pharmacokinetic Pathway: Absorption, Distribution, Metabolism, and Excretion

**Everolimus** undergoes **extensive hepatic metabolism** primarily via cytochrome P450 3A4 (CYP3A4), with additional contributions from CYP3A5 and CYP2C8 enzymes [7] [4]. The metabolism occurs through oxidative processes, resulting in six primary metabolites detected in human blood: three monohydroxylated

metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of **everolimus** [4]. The **hydroxyeverolimus metabolites** demonstrate significantly reduced immunosuppressive activity compared to the parent drug, with approximately 10-40% of the activity of **everolimus** itself.

The **elimination pathway** of **everolimus** is predominantly through hepatic clearance and biliary excretion. After administration of a radiolabeled dose, approximately 80% of the radioactivity is recovered in feces, while only 5% is excreted in urine [4]. The relatively **long elimination half-life** of 30-35 hours supports once-daily dosing regimens. **Everolimus** is a substrate for P-glycoprotein (P-gp), which influences its absorption and tissue distribution, particularly at the blood-brain barrier [4].

## Analytical Methods and Bioanalytical Protocols

### Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

#### Sample Preparation:

- **Blood Collection:** Collect blood samples in EDTA-containing tubes
- **Processing:** Centrifuge at appropriate speed and time to separate plasma
- **Extraction:** Liquid extraction of **everolimus** from biological matrix
- **Storage:** Store at -70°C until analysis to maintain stability

#### Instrumentation Parameters:

- **LC System:** High-performance liquid chromatography with C18 column
- **MS Detection:** Triple quadrupole mass spectrometer with electrospray ionization (ESI)
- **Quantification:** Multiple reaction monitoring (MRM) mode
- **Lower Limit of Quantification:** 0.3 ng/mL for **everolimus** [5]

#### Quality Control:

- Implement calibration standards covering expected concentration range (1-30 ng/mL)
- Include quality control samples at low, medium, and high concentrations
- Maintain accuracy within  $\pm 15\%$  of nominal values ( $\pm 20\%$  at LLOQ)

## Chemiluminescent Microparticle Immunoassay (CMIA)

### Methodology:

- **Principle:** Competitive binding immunoassay using anti-sirolimus antibodies
- **Platform:** Architect i2000SR System (Abbott)
- **Sample Pretreatment:** Manual precipitation, heating (42°C, 10 minutes), centrifugation (11,800 rpm, 4 minutes)
- **Calibration Range:** 0.0-30.0 ng/mL with sensitivity of 1 ng/mL [7]

### Protocol Considerations:

- Samples exceeding 30 ng/mL require dilution with calibrator A
- Method demonstrates cross-reactivity with **everolimus** metabolites (approximately 6-28%)
- Suitable for clinical therapeutic drug monitoring with rapid turnaround

## Factors Influencing Pharmacokinetic Variability

### Hepatic Impairment

Hepatic function significantly impacts **everolimus** pharmacokinetics due to its extensive hepatic metabolism. Patients with moderate hepatic impairment (Child-Pugh B) demonstrate **reduced clearance** ( $9.1 \pm 3.1$  L/h vs  $19.4 \pm 5.8$  L/h in healthy subjects), **increased AUC** ( $245 \pm 91$  ng·h/mL vs  $114 \pm 45$  ng·h/mL), and **prolonged half-life** ( $79 \pm 42$  hours vs  $43 \pm 18$  hours) [2]. The degree of impairment correlates with exposure changes, necessitating dose adjustments:

Table 3: **Everolimus** Dose Adjustments in Hepatic Impairment

| Hepatic Function | Child-Pugh Class | Recommended Oncology Dose | AUC Increase vs Healthy |
|------------------|------------------|---------------------------|-------------------------|
| Normal           | -                | 10 mg/day                 | -                       |
| Mild Impairment  | A                | 7.5 mg/day                | 1.96-fold               |

| Hepatic Function    | Child-Pugh Class | Recommended Oncology Dose | AUC Increase vs Healthy |
|---------------------|------------------|---------------------------|-------------------------|
| Moderate Impairment | B                | 5 mg/day                  | 3.51-fold               |
| Severe Impairment   | C                | 2.5 mg/day                | 6.54-fold               |

## Drug-Drug Interactions

**Enzyme Inducers:** Coadministration with strong CYP3A4 inducers reduces **everolimus** exposure. Enzyme-inducing antiseizure medications (carbamazepine, phenytoin, phenobarbital) decrease **everolimus** concentration/dose ratios by approximately 50% (0.7 vs 1.4 ng/mL per mg) [6].

**Enzyme Inhibitors:** Strong CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) significantly increase **everolimus** exposure. Concomitant use is generally contraindicated or requires substantial dose reduction.

**Food Interactions:** **Everolimus** should be administered consistently with regard to meals as food may reduce the AUC and C<sub>max</sub>. Grapefruit and grapefruit juice should be avoided due to CYP3A4 inhibition [4].

## Pharmacogenomic Considerations

Genetic polymorphisms in enzymes and transporters contribute to **everolimus** pharmacokinetic variability:

- **CYP3A4/5 polymorphisms:** Affect metabolic clearance
- **CYP2C8 variants:** Influence alternative metabolic pathways
- **ABCB1 (P-gp) polymorphisms:** Impact intestinal absorption and blood-brain barrier penetration
- **PHLPP2, FGFR4 variants:** May affect therapeutic response and toxicity [7]

Studies have identified specific single nucleotide polymorphisms (SNPs) associated with **everolimus** pharmacokinetics and toxicity. For example, the CYP3A4\*22 polymorphism is associated with reduced enzyme activity and potentially increased **everolimus** exposure [7].

# Therapeutic Drug Monitoring Protocol

## Indications for TDM

Therapeutic drug monitoring is recommended for **everolimus** due to its **narrow therapeutic index**, **significant pharmacokinetic variability**, and **concentration-efficacy relationships**. Specific indications include:

- Concomitant use of CYP3A4 inducers or inhibitors
- Hepatic impairment of any degree
- Unexplained toxicity despite appropriate dosing
- Lack of therapeutic response despite adequate dosing
- Suspected non-adherence to prescribed regimen
- Pediatric patients with changing body surface area

## Sampling and Interpretation

### Trough Concentration Monitoring:

- **Sampling Time:** Immediately before next dose (minimum concentration)
- **Target Range:** 5-15 ng/mL for most oncology indications [6]
- **Steady-State Timing:** After 7 days of consistent dosing

### Interpretation Guidelines:

- Concentrations <5 ng/mL: Consider dose increase or investigate poor adherence, drug interactions, or malabsorption
- Concentrations 5-15 ng/mL: Therapeutic range
- Concentrations >15 ng/mL: Evaluate for toxicity and consider dose reduction

**Intra-patient Variability:** The coefficient of variation for **everolimus** trough concentrations within individuals is approximately 40%, necessitating repeated measurements for dose optimization [6].

## Conclusion

**Everolimus** demonstrates complex pharmacokinetics characterized by significant inter-individual variability influenced by hepatic function, drug interactions, and genetic factors. Robust pharmacokinetic study designs should incorporate appropriate sampling strategies, sensitive analytical methods, and careful consideration of patient-specific factors. Therapeutic drug monitoring plays a crucial role in optimizing **everolimus** therapy, particularly in special populations and those receiving concomitant medications that affect CYP3A4 activity. The protocols outlined in this document provide researchers with comprehensive guidance for conducting **everolimus** pharmacokinetic studies in human subjects.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Clinical pharmacokinetics of everolimus [pubmed.ncbi.nlm.nih.gov]
2. Effects of Hepatic Impairment on the Pharmacokinetics ... [sciencedirect.com]
3. Physiologically based pharmacokinetic models for ... [pmc.ncbi.nlm.nih.gov]
4. Everolimus: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Two-dose-level confirmatory study of the pharmacokinetics and... [pmc.ncbi.nlm.nih.gov]
6. Pharmacokinetic variability of everolimus and impact of... [journals.lww.com]
7. Polymorphisms associated with everolimus pharmacokinetics ... [journals.plos.org]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Everolimus Pharmacokinetic Studies in Human Subjects]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b567814#everolimus-pharmacokinetic-studies-human-subjects\]](https://www.smolecule.com/products/b567814#everolimus-pharmacokinetic-studies-human-subjects)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)